1H-benzimidazol-1-amine

Descripción general

Descripción

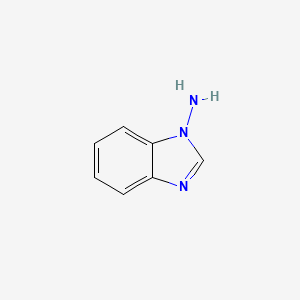

1H-Benzimidazol-1-amine is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-1-amine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives . Another method includes the reaction of o-phenylenediamine with aldehydes under acidic conditions . Additionally, catalytic redox cycling using cerium (IV) and hydrogen peroxide has been reported as an effective method for synthesizing benzimidazole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using o-phenylenediamine and formic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Hydrolysis Reactions

1H-Benzimidazol-1-amine undergoes hydrolysis under acidic or basic conditions, reverting to o-phenylenediamine and benzaldehyde derivatives. The reaction mechanism varies with pH:

-

Acidic conditions (pH < 4): Proceeds via bimolecular attack of water on the N-protonated substrate, forming a tetrahedral intermediate that collapses to release o-phenylenediamine .

-

Basic conditions (pH > 7): Hydroxide ions act as nucleophiles, following a B<sub>Ac</sub>2 mechanism with nucleophilic catalysis .

Example:

Condensation with Aldehydes

The primary amine group participates in Schiff base formation with aldehydes, yielding N-arylidene derivatives. This reaction is pivotal in synthesizing pharmacologically active analogs:

Mechanism:

-

Nucleophilic attack by the amine on the aldehyde carbonyl.

Reduction of the Imine Bond

The imine bond in N-arylidene derivatives is susceptible to reduction, regenerating the primary amine or forming saturated analogs:

-

Catalytic hydrogenation: Using H<sub>2</sub>/Pd-C reduces the C=N bond to C–N, yielding N-alkylated benzimidazoles.

-

Sodium borohydride: Selectively reduces the imine without affecting the aromatic ring.

Alkylation and N-Substitution

The N1 position undergoes alkylation under mild conditions:

Example Synthesis:

Key Data:

Mannich Reaction

The amine participates in three-component Mannich reactions, forming aminomethylated derivatives:

Conditions:

Product Example:

2-(1H-Benzimidazol-1-ylmethyl)phenol (yield: 54%) .

Comparative Reaction Pathways

The table below summarizes dominant reaction pathways and their outcomes:

Mechanistic Insights

-

Electron-withdrawing effects: The benzimidazole ring enhances electrophilicity at the imine carbon, facilitating nucleophilic attacks .

-

pH-dependent reactivity: Under acidic conditions, protonation of the imidazole nitrogen increases susceptibility to hydrolysis .

-

Steric effects: Bulky substituents on aldehydes reduce condensation yields due to hindered imine formation .

This comprehensive analysis underscores this compound’s utility in medicinal chemistry and materials science, driven by its adaptable reactivity profile. Future studies should explore photocatalytic and enzymatic modifications to expand its synthetic applications.

Aplicaciones Científicas De Investigación

Biological and Medicinal Applications

1H-benzimidazol-1-amine exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : This compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have been synthesized that demonstrate potent antibacterial effects comparable to standard antibiotics like ampicillin .

- Antiviral Properties : Research indicates that benzimidazole derivatives can inhibit several viruses, including human immunodeficiency virus (HIV), hepatitis B and C virus (HBV and HCV), and bovine viral diarrhea virus (BVDV). Specific compounds have been identified with low effective concentrations, showcasing their potential as antiviral agents .

- Anticancer Activity : The compound is a promising candidate in cancer therapeutics. Various studies have highlighted its ability to inhibit tumor growth through mechanisms such as topoisomerase inhibition, which is crucial for DNA replication. Some derivatives have shown strong cytotoxic effects against different cancer cell lines, including leukemia and hepatocellular carcinoma .

Case Studies in Cancer Therapy

Pharmacological Insights

The pharmacological properties of this compound derivatives are extensive:

- Anti-inflammatory Effects : Several studies have reported the anti-inflammatory capabilities of these compounds, with some showing significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response .

- Potential in Precision Medicine : The unique structural characteristics of benzimidazole derivatives allow them to be tailored for specific therapeutic targets, aligning with the principles of precision medicine. This adaptability is crucial in developing personalized treatment strategies for cancer patients .

Industrial Applications

Beyond biological applications, this compound finds utility in industrial contexts:

- Dyes and Pigments : The compound serves as a precursor in the synthesis of various dyes and pigments due to its stable chemical structure.

- Corrosion Inhibitors : Its properties make it suitable for use as a corrosion inhibitor in different materials, enhancing the durability of coatings and metals .

Mecanismo De Acción

The mechanism of action of 1H-benzimidazol-1-amine involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

1H-Benzimidazol-1-amine is unique compared to other similar compounds due to its specific structure and biological activities:

Actividad Biológica

1H-benzimidazol-1-amine is a significant compound in medicinal chemistry, exhibiting a wide range of biological activities. This article reviews its pharmacological properties, synthesis, and structure-activity relationships (SAR), supported by case studies and data tables.

Overview of Biological Activities

This compound and its derivatives have been studied for various biological activities, including:

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Inhibition of cancer cell proliferation.

- Cholinesterase Inhibition : Potential use in treating Alzheimer’s disease.

- Antiparasitic Activity : Notably against Entamoeba histolytica.

Synthesis and Structure-Activity Relationship

The synthesis of this compound derivatives often involves multi-step organic reactions. The structural modifications at various positions on the benzimidazole ring significantly influence their biological activity.

Key Findings from Research

- Cholinesterase Inhibition :

- Antimicrobial Activity :

- Amoebicidal Activity :

Table 1: Biological Activity of Selected this compound Derivatives

| Compound | Activity Type | Target Organism/Enzyme | IC50/EC50 Value |

|---|---|---|---|

| Compound 3c | Cholinesterase Inhibitor | AChE | 15 nM |

| Compound 6f | Antibacterial | S. aureus, E. coli | 10 µg/mL |

| Compound 107 | Antiviral | HCV NS5A | EC50 = 0.028 nM |

| Compound 3e | Cholinesterase Inhibitor | hAChE | 12 nM |

Case Study 1: Cholinesterase Inhibition

In vitro studies on various benzimidazole derivatives revealed that compounds with specific substitutions at the phenyl ring demonstrated enhanced inhibition of AChE, suggesting that structural modifications can lead to improved therapeutic agents for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

A series of synthesized benzimidazole derivatives were tested for their antibacterial properties, showing that modifications at the nitrogen atom significantly affected their efficacy against pathogenic bacteria, with some compounds outperforming standard antibiotics like ciprofloxacin .

Propiedades

IUPAC Name |

benzimidazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYXDTAROKJMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286364 | |

| Record name | 1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-92-9 | |

| Record name | 6299-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,3-benzodiazol-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.